molecular formula C25H30N4O5S2 B15033155 6-[(5Z)-5-{[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B15033155
M. Wt: 530.7 g/mol
InChI Key: ZPZQEPFREMUJIB-UNOMPAQXSA-N
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Description

6-[(5Z)-5-{[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidine ring, and a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-{[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core. This is typically achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization. The thiazolidine ring is then introduced via a reaction with a thioamide, and the morpholine moiety is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-{[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a useful tool for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

    Industry: It may serve as an intermediate in the production of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-{[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[(5Z)-5-{[2-(2,6-DIMETHYLMORPHOLIN-4-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID apart from these similar compounds is its unique combination of structural features. The presence of the pyrido[1,2-a]pyrimidine core, thiazolidine ring, and morpholine moiety in a single molecule provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C25H30N4O5S2

Molecular Weight

530.7 g/mol

IUPAC Name

6-[(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C25H30N4O5S2/c1-15-8-7-11-28-21(15)26-22(27-13-16(2)34-17(3)14-27)18(23(28)32)12-19-24(33)29(25(35)36-19)10-6-4-5-9-20(30)31/h7-8,11-12,16-17H,4-6,9-10,13-14H2,1-3H3,(H,30,31)/b19-12-

InChI Key

ZPZQEPFREMUJIB-UNOMPAQXSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O

Origin of Product

United States

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